Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiadiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution on the thiadiazole ring. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the thiadiazole ring can produce various reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions or other cofactors, affecting the function of metalloenzymes or other metalloproteins .
Comparison with Similar Compounds
- Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
- Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
- Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-triazol-2-yl]methyl]carbamate
Comparison: Compared to similar compounds, this compound exhibits unique reactivity due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric properties, influencing the compound’s chemical behavior and biological activity. The presence of the hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIZDGSUZNFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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